molecular formula C10H13NO2 B11946791 Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- CAS No. 17972-14-4

Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-

Katalognummer: B11946791
CAS-Nummer: 17972-14-4
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: KEXUHJWIXIKGOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of methanamines This compound is characterized by the presence of a methylene group attached to a 3,4-dimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of high-purity reagents and stringent quality control measures are essential to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted phenethylamines .

Wissenschaftliche Forschungsanwendungen

Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- include:

Uniqueness

Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific methylene linkage to the 3,4-dimethoxyphenyl ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

17972-14-4

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-N-methylmethanimine

InChI

InChI=1S/C10H13NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-7H,1-3H3

InChI-Schlüssel

KEXUHJWIXIKGOS-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.